5-Bromo-4-méthyloxazole

Vue d'ensemble

Description

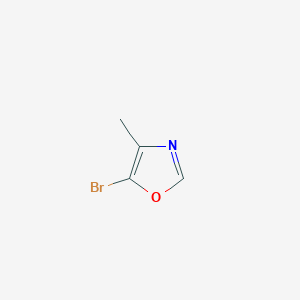

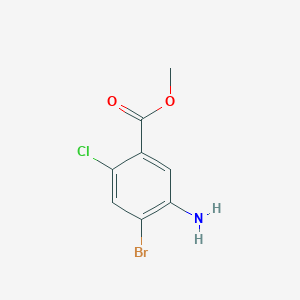

5-Bromo-4-methyloxazole is a chemical compound with potential applications in various fields . It is a type of oxazole, a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .

Synthesis Analysis

The synthesis of 5-Bromo-4-methyloxazole and similar compounds often involves the Van Leusen oxazole synthesis . This method uses tosylmethylisocyanides (TosMICs) and readily available starting materials . The synthesis process may also involve electrophilic aromatic bromination .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methyloxazole can be analyzed using various methods such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These methods can provide detailed information about the molecule’s shape, properties, and intermolecular interactions within its crystalline environment .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-4-methyloxazole can be complex. Oxazoles are known for their diverse reactivity, which makes them useful intermediates in the synthesis of new chemical entities .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-methyloxazole can be found in various databases . These properties include its molecular weight, density, melting point, boiling point, and more .Applications De Recherche Scientifique

Synthèse Organique

5-Bromo-4-méthyloxazole : sert d'intermédiaire précieux dans la synthèse organique. Son groupement bromo est hautement réactif, ce qui le rend adapté à diverses réactions de substitution. Par exemple, il peut subir des réactions de couplage de Suzuki pour former des biaryloxazoles, des structures prévalentes dans de nombreux composés pharmaceutiques .

Chimie Médicinale

En chimie médicinale, This compound est utilisé pour créer des composés hétérocycliques qui présentent des activités pharmacologiques significatives. Ces composés peuvent interagir avec diverses enzymes et récepteurs, tels que la désacétylase des histones (HDAC), la cyclooxygénase-2 (COX-2) et la kinase du récepteur du facteur de croissance épidermique humain (EGFR) dans les cellules cancéreuses .

Recherche sur le Cancer

Ce composé a montré un potentiel dans la recherche sur le cancer en raison de sa capacité à former des entités stables et actives dans les ingrédients pharmaceutiques. Il a été observé qu'il avait une activité puissante contre les lignées cellulaires cancéreuses sensibles aux médicaments, résistantes aux médicaments et multirésistantes aux médicaments .

Applications Antifongiques et Antibactériennes

Le cycle oxazole bromé de This compound peut être incorporé dans des molécules qui présentent des propriétés antifongiques et antibactériennes. Cela est particulièrement utile dans le développement de nouveaux antibiotiques et agents antifongiques .

Biologie Chimique

Les biologistes chimiques utilisent This compound pour étudier les interactions protéine-ligand. Le composé peut être marqué avec des marqueurs fluorescents ou d'autres sondes pour visualiser ces interactions en temps réel, ce qui contribue à la compréhension des processus cellulaires .

Orientations Futures

Mécanisme D'action

Mode of Action

Similar compounds are known to interact with their targets through various mechanisms, such as receptor binding, post-receptor effects, and chemical interactions .

Pharmacokinetics

Pharmacokinetics is the science of the kinetics of drug absorption, distribution, and elimination, and these processes determine the onset, duration, and intensity of a drug’s effect .

Result of Action

Similar compounds are known to produce various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It is known that various factors, including temperature, ph, and the presence of other compounds, can influence the action of similar compounds .

Analyse Biochimique

Biochemical Properties

5-Bromo-4-methyloxazole plays a significant role in biochemical reactions, particularly in the synthesis of bradykinin B2 receptor antagonists, which are used in the therapeutic treatment of hereditary diseases . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a reagent in the synthesis of indole phytoalexins, which exhibit antiproliferative and cytotoxic activities against cancer cell lines . The interactions between 5-Bromo-4-methyloxazole and these biomolecules are primarily based on its ability to form covalent bonds and participate in cycloaddition reactions, thereby influencing the overall biochemical pathways.

Cellular Effects

The effects of 5-Bromo-4-methyloxazole on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Bromo-4-methyloxazole has demonstrated antiproliferative activity against various human cancer cell lines, including melanoma and colon carcinoma . It induces apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. Additionally, 5-Bromo-4-methyloxazole affects cellular metabolism by altering the expression of key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, 5-Bromo-4-methyloxazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For example, 5-Bromo-4-methyloxazole has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition results in reduced glucose production and altered metabolic pathways. Furthermore, 5-Bromo-4-methyloxazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Bromo-4-methyloxazole in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 5-Bromo-4-methyloxazole, resulting in the formation of degradation products that may have different biological activities. In in vitro and in vivo studies, the temporal effects of 5-Bromo-4-methyloxazole on cellular function have been observed to vary, with initial exposure leading to significant changes in cell signaling and metabolism, followed by a gradual return to baseline levels as the compound is metabolized and cleared from the system.

Dosage Effects in Animal Models

The effects of 5-Bromo-4-methyloxazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as the inhibition of cancer cell proliferation and the modulation of metabolic pathways . At high doses, 5-Bromo-4-methyloxazole can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of 5-Bromo-4-methyloxazole in therapeutic applications.

Metabolic Pathways

5-Bromo-4-methyloxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The primary enzymes involved in the metabolism of 5-Bromo-4-methyloxazole include cytochrome P450 oxidases and transferases, which catalyze the conversion of the parent compound into more water-soluble forms for elimination. These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of 5-Bromo-4-methyloxazole.

Transport and Distribution

The transport and distribution of 5-Bromo-4-methyloxazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, 5-Bromo-4-methyloxazole can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 5-Bromo-4-methyloxazole within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 5-Bromo-4-methyloxazole is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . The localization of 5-Bromo-4-methyloxazole within these compartments allows it to interact with specific biomolecules and exert its effects on cellular processes. For example, the accumulation of 5-Bromo-4-methyloxazole in the nucleus can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes.

Propriétés

IUPAC Name |

5-bromo-4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-4(5)7-2-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEENPJFQTCNAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)

![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529648.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B1529657.png)